N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Overview
Description
The compounds with the structure “N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-…” are versatile materials used in scientific research1. Their unique properties make them suitable for various applications, including drug discovery, material synthesis, and catalysis12.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, similar compounds are available for purchase from chemical suppliers, suggesting that they can be synthesized in a laboratory setting3.Molecular Structure Analysis
The molecular structure of these compounds is complex, featuring a tetrahydroquinoline ring attached to various functional groups456. The exact structure would depend on the specific compound .
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. However, given its complex structure, it’s likely that it can participate in a variety of chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds would depend on their exact structure. For example, the compound “N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methylbenzamide” has a molecular weight of 336.4354.Scientific Research Applications
Synthetic Chemistry Applications
A study by Bunce et al. (2012) highlights the role of tetrahydroisoquinolines, including compounds related to the specified chemical, in synthesizing potential drug analogs. This research outlines an approach to synthesize tetrahydronaphthalenes and extends methods to prepare heterocyclic systems, which are crucial in treating diseases like cancer, hepatitis C, CNS disorders, and psychosis. The synthetic pathway involves the use of sulfonamides and demonstrates the feasibility of generating complex structures for pharmacological applications (Bunce, Cain, & Cooper, 2012).
Biochemical Research
Hidaka et al. (1984) describe isoquinolinesulfonamides as potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. This study reveals the molecular mechanisms by which isoquinolinesulfonamides act, offering insights into the biochemical pathways they influence. Such inhibitors are critical for understanding cell signaling and could be instrumental in developing treatments for diseases involving aberrant protein kinase activity (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).
Drug Development
Research by Akbaba et al. (2014) explores the carbonic anhydrase inhibitory properties of novel sulfonamide derivatives, including structures related to the specified chemical. This study evaluates the potential of these compounds in designing inhibitors for enzyme targets, indicating their application in therapeutic agent development. Such inhibitors can play a significant role in treating conditions like glaucoma, epilepsy, and certain types of edema (Akbaba, Akıncıoğlu, Göçer, Göksu, Gülçin, & Supuran, 2014).
Safety And Hazards
Future Directions
Given their diverse applications in scientific research, these compounds hold great potential for future studies12. Their unique structure and properties make them valuable for studying biological processes and developing new therapeutic interventions2.
properties
IUPAC Name |
N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3S/c1-16(2)15-25-22-11-9-20(13-19(22)8-12-23(25)26)24-29(27,28)21-10-7-17-5-3-4-6-18(17)14-21/h7,9-11,13-14,16,24H,3-6,8,12,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGLLZZUMAWIDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC4=C(CCCC4)C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
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